Actarit

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Actarit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der Carboanhydrase II (CAII), die eine Rolle bei der Reduzierung von Entzündungen und der Produktion von Stickstoffmonoxid spielt . Es hemmt auch die übermäßige Proliferation von Zellen und reguliert den Faktor Kappa B, Tumornekrosefaktor (TNF) und Interleukin-1 herunter, die Schlüsselfaktoren in der Entzündungsreaktion sind .

Wirkmechanismus

Target of Action

Actarit primarily targets Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .

Mode of Action

This compound interacts with its target, CAII, by inhibiting its activity . This inhibition is concentration-dependent and occurs with submicromolar potency . The inhibition of CAII by this compound could be a key factor in its anti-inflammatory effects, as CAII has been linked to inflammatory processes .

Biochemical Pathways

It is known that this compound suppresses inflammatory cytokines and modulates the activity of t-cells , both of which play crucial roles in the pathogenesis of rheumatoid arthritis (RA). The inhibition of CAII by this compound could potentially affect various biochemical pathways related to inflammation and immune response .

Pharmacokinetics

Studies have shown that the bioavailability of this compound is equivalent to that of commercial common tablets, but with a prolonged tmax . This suggests that this compound has a favorable pharmacokinetic profile for sustained drug release, which could enhance its therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation and modulation of immune response . By inhibiting CAII and modulating T-cell activity, this compound can potentially reduce inflammation and alleviate symptoms of RA .

Biochemische Analyse

Biochemical Properties

Actarit interacts with various biomolecules in the body. It has been identified as a target of Carbonic Anhydrase II (CAII), a key enzyme involved in maintaining acid-base balance in the body . This compound shows in vitro concentration-dependent inhibition of CAII activity with submicromolar potency .

Cellular Effects

This compound has been shown to have significant effects on synovial cell functions in patients with rheumatoid arthritis . It has been found to be effective in reducing inflammation and pain associated with rheumatoid arthritis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CAII. It inhibits the activity of CAII, which may contribute to its anti-inflammatory effects . The CAII-Actarit association sheds light into its mechanism of action as a drug for rheumatoid arthritis .

Temporal Effects in Laboratory Settings

In a study examining the efficacy and safety of this compound for elderly patients with mildly to moderately active rheumatism, patients were enrolled on a 48-week course of this compound . The results demonstrated that this compound improves disease activity in early phase rheumatoid arthritis by suppressing serum nitric oxide levels .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .

Vorbereitungsmethoden

Actarit kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Acylierung von p-Aminobenzaldehyd mit Nitromethan über die Knoevenagel-Reaktion, um aromatisches-β-Nitrostyrol zu erzeugen. Dies wird gefolgt von der selektiven Reduktion der Doppelbindung unter Verwendung von Kaliumborhydrid, um aromatisches-(β-Nitro-Ethan) zu bilden, und schließlich der Oxidation unter sauren Bedingungen, um this compound zu ergeben . Industrielle Produktionsverfahren beinhalten oft die Optimierung dieser Schritte, um hohe Ausbeuten zu erzielen und die Verwendung hochtoxischer Reagenzien zu vermeiden .

Analyse Chemischer Reaktionen

Actarit unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: This compound ist unter oxidativen Stressbedingungen instabil und erzeugt mehrere Abbauprodukte.

Reduktion: Die selektive Reduktion von Zwischenprodukten ist ein wichtiger Schritt bei seiner Synthese.

Hydrolyse: This compound ist unter sauren und basischen Hydrolysebedingungen instabil, was zu einem Abbau führt.

Photolyse: This compound zerfällt unter photolytischen Bedingungen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumborhydrid zur Reduktion und verschiedene Säuren und Basen zur Hydrolyse . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Abbauprodukte, die mithilfe spektroskopischer Analysen identifiziert und charakterisiert werden können .

Vergleich Mit ähnlichen Verbindungen

Actarit kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Methotrexat: Ein weiteres DMARD, das zur Behandlung von rheumatoider Arthritis eingesetzt wird, aber mit einem anderen Wirkmechanismus, der die Hemmung der Dihydrofolat-Reduktase beinhaltet.

Sulfasalazin: Eine Verbindung, die zur Behandlung von entzündlichen Darmerkrankungen und rheumatoider Arthritis eingesetzt wird und durch die Modulation des Immunsystems und die Reduktion von Entzündungen wirkt.

Leflunomid: Ein immunmodulatorisches Medikament, das die Pyrimidinsynthese hemmt und zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung von CAII und seinem Potenzial für die gezielte Arzneimittelverabreichung unter Verwendung fortschrittlicher Formulierungen wie polymerer Nanopartikel .

Biologische Aktivität

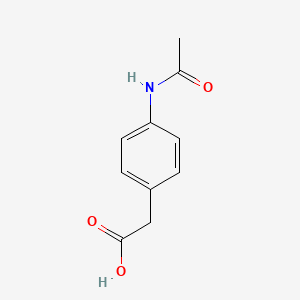

Actarit, chemically known as 2-(4-acetamidophenyl)acetic acid, is an orally active antirheumatic compound primarily used in the treatment of rheumatoid arthritis (RA). Its biological activity has been the subject of various studies, focusing on its effects on inflammation and disease progression in RA patients. This article delves into the biological activity of this compound, supported by clinical findings, case studies, and relevant data.

This compound has been identified to exert its therapeutic effects through various mechanisms:

- Inhibition of Nitric Oxide (NO) : this compound reduces serum concentrations of NO, which are elevated in RA patients. A study indicated that patients with early-stage RA showed significant improvement in disease activity and a corresponding decrease in serum NO levels after 24 weeks of treatment with this compound .

- Targeting Carbonic Anhydrase II : Recent research has identified carbonic anhydrase II as a primary target for this compound. This enzyme plays a crucial role in regulating pH and fluid balance, and its inhibition may contribute to the anti-inflammatory effects observed with this compound treatment .

Efficacy in Rheumatoid Arthritis

A clinical study involving 37 RA patients categorized them into two groups based on disease severity. Key findings include:

- Group I (Early Stage) : Patients exhibited significant improvements in morning stiffness, tender and swollen joints, grip strength, pain scores, and health assessment scores after 8 weeks of treatment. Notably, serum NO levels decreased significantly within this period .

- Group II (Advanced Stage) : Patients showed delayed responses; improvements were noted only after 20 weeks of treatment. The reduction in NO levels was also delayed compared to Group I .

Data Table: Clinical Outcomes with this compound Treatment

| Parameter | Group I (Early Stage) | Group II (Advanced Stage) |

|---|---|---|

| Morning Stiffness Improvement | Significant | No improvement |

| Tender Joints | Significant decrease | Delayed response |

| Swollen Joints | Significant decrease | Delayed response |

| Grip Strength | Significant increase | No improvement |

| Pain Score | Significant decrease | No improvement |

| Serum NO Levels | Decreased at 8 weeks | Decreased at 20 weeks |

Case Studies

Several case studies have documented the effectiveness of this compound in managing RA symptoms:

- Case Study 1 : A patient with severe RA showed marked improvement in joint pain and mobility after a treatment regimen that included this compound. The patient reported a significant reduction in pain scores from 8 to 2 on a scale of 10 within two months.

- Case Study 2 : Another patient with early-stage RA experienced rapid relief from morning stiffness and swelling within four weeks of starting this compound therapy. Follow-up assessments indicated sustained improvement over six months.

Stability and Safety Profile

Research on the stability of this compound under various conditions has shown that it maintains its efficacy when stored properly. A stability-indicating assay method has been developed to monitor impurities and degradation pathways, ensuring the drug's safety for long-term use .

Eigenschaften

IUPAC Name |

2-(4-acetamidophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROJXXOCABQVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020020 | |

| Record name | Actarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18699-02-0 | |

| Record name | Actarit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actarit [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18699-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.